molecular formula C19H19F3IN5 B038795 Azido-ipapp CAS No. 118249-08-4

Azido-ipapp

Cat. No.: B038795
CAS No.: 118249-08-4
M. Wt: 501.3 g/mol
InChI Key: DGGQFCKCVDYJDO-UHFFFAOYSA-N
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Description

Azido-ipapp is a specialized chemical reagent designed for advanced proteolysis-targeting chimera (PROTAC) research and bioorthogonal conjugation strategies. This compound features a high-affinity ligand for specific protein targets, linked to an E3 ubiquitin ligase recruiter, and is functionally capped with a terminal azide group. The primary mechanism of action involves the bifunctional molecule simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby forming a ternary complex that induces ubiquitination and subsequent proteasomal degradation of the target. This makes this compound an invaluable tool for targeted protein degradation studies, pathway analysis, and the validation of novel drug targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-azido-3-iodophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3IN5/c20-19(21,22)15-2-1-3-16(13-15)28-10-8-27(9-11-28)7-6-14-4-5-18(25-26-24)17(23)12-14/h1-5,12-13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQFCKCVDYJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152059
Record name 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118249-08-4
Record name 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118249084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Bioorthogonal Chemical Applications of Azido Ipapp and Azide Probes

Click Chemistry Paradigms in Biological Systems

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and selective, making them ideal for biological applications. wikipedia.org The azide (B81097) group is a cornerstone of many click reactions due to its small size and lack of reactivity with endogenous functional groups. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azido-IPAPP Research Contexts

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the formation of a stable triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is highly efficient and specific, proceeding readily in aqueous environments. nih.govbroadpharm.com The core of the CuAAC reaction is the copper(I) catalyst, which significantly accelerates the rate of the cycloaddition. wikipedia.org Often, copper(II) salts are used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govjenabioscience.com

In the context of labeling with an azide-bearing probe like this compound, the molecule would first be metabolically incorporated into a target biomolecule. Subsequently, a reporter molecule containing a terminal alkyne, such as a fluorophore or a biotin (B1667282) tag, would be introduced. The CuAAC reaction, facilitated by a copper catalyst, would then covalently link the this compound-labeled biomolecule to the alkyne-containing reporter, enabling detection and analysis. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) catalyst and protect biomolecules from potential damage caused by reactive oxygen species. broadpharm.comjenabioscience.com

Reagent/ComponentFunction in CuAAC
Azide-functionalized probe (e.g., this compound)Chemical reporter incorporated into the target biomolecule.
Alkyne-functionalized probeReporter molecule (e.g., fluorophore, biotin) for detection.
Copper(I) source (e.g., CuI, CuBr)Catalyst for the cycloaddition reaction.
Reducing agent (e.g., Sodium Ascorbate)Reduces Cu(II) to the active Cu(I) catalyst.
Ligand (e.g., TBTA, THPTA)Stabilizes the Cu(I) catalyst and protects biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in click chemistry for live-cell imaging is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), which readily reacts with an azide. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product.

The development of various cyclooctyne reagents, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctynol (DIBO), has improved the kinetics and biocompatibility of SPAAC. jci.orgnih.gov In a hypothetical application with this compound, the azide-labeled biomolecule would be directly treated with a cyclooctyne-conjugated probe. The inherent reactivity of the strained alkyne would drive the reaction, allowing for the labeling of biomolecules in living cells and organisms without the concern of copper toxicity. nih.gov This makes SPAAC a powerful tool for in vivo imaging and tracking studies. jci.org

Staudinger Ligation in this compound Conjugation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. sigmaaldrich.comrsc.org This reaction forms a stable amide bond and has been instrumental in the field of chemical biology. thermofisher.com The reaction proceeds in two main steps: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular rearrangement to yield the final amide product and a phosphine oxide byproduct. sigmaaldrich.com

For a probe like this compound, the Staudinger ligation offers a method for conjugation that is orthogonal to click chemistry. nih.gov After metabolic incorporation of this compound, a phosphine-containing reporter molecule would be added. The ensuing ligation reaction would covalently attach the reporter to the target biomolecule. nih.gov While the kinetics of the Staudinger ligation can be slower than click reactions, its high selectivity and the biocompatibility of the reagents make it a valuable tool for biological labeling. nih.gov

Applications in Macromolecular Labeling and Imaging

The ability to introduce azide groups into macromolecules through metabolic pathways has opened up new avenues for their study. By feeding cells with azide-modified precursors, researchers can tag various classes of biomolecules for subsequent visualization and analysis. nih.gov

Glycan Metabolic Engineering and Visualization using Azido (B1232118) Sugars

Metabolic oligosaccharide engineering is a powerful technique that utilizes the cell's own biosynthetic machinery to incorporate unnatural, azide-containing sugars into glycans. nih.govnih.gov Cells are supplemented with peracetylated azido sugars, such as N-azidoacetylmannosamine (Ac4ManNAz) or N-azidoacetylgalactosamine (Ac4GalNAz), which are readily taken up by cells and processed into their corresponding azido-sialic acids or other glycoconjugates. jci.orgmdpi.comrsc.org

Once these azido-glycans are displayed on the cell surface or incorporated into intracellular glycoproteins, they can be visualized using click chemistry or Staudinger ligation. researchgate.netresearchgate.net For example, reaction with a fluorescently tagged alkyne via CuAAC or SPAAC allows for the imaging of glycan distribution and dynamics in living cells and even whole organisms like zebrafish. jci.orgmdpi.com This approach has provided invaluable insights into the roles of glycans in various biological processes. researchgate.net

Azido Sugar PrecursorResulting Labeled Glycan Component
N-azidoacetylmannosamine (ManNAz)N-azidoacetylneuraminic acid (Neu5Az)
N-azidoacetylgalactosamine (GalNAz)Azido-modified O-GlcNAc
N-azidoacetylglucosamine (GlcNAz)Azido-modified GlcNAc
6-azidofucose (6AzFuc)Azido-modified fucosylated glycans

Metabolic Labeling of Lipids and Nucleic Acids

The metabolic labeling strategy extends beyond glycans to other major classes of biomolecules, including lipids and nucleic acids. nih.gov By designing and synthesizing azide-containing analogs of metabolic precursors, researchers can tag these molecules for downstream applications.

For lipid labeling, synthetic probes bearing an azide tag can be fed to cells and incorporated into various lipid products through native enzymatic pathways. tennessee.edu For instance, azide-modified fatty acids or choline (B1196258) analogs can be used to study lipid metabolism, trafficking, and localization. nih.govpnas.org Subsequent reaction with an alkyne-functionalized reporter via click chemistry enables the visualization of these labeled lipids within cellular membranes and organelles. tennessee.edursc.org

Similarly, nucleic acid synthesis can be monitored by providing cells with azide-modified nucleosides. nih.gov Analogs such as 5-(azidomethyl)-2'-deoxyuridine (AmdU) have been shown to be metabolically incorporated into cellular DNA. nih.govresearchgate.net The incorporated azide groups can then be detected using CuAAC or SPAAC, allowing for the sensitive detection and imaging of DNA replication. nih.govdocumentsdelivered.com This method provides a powerful alternative to traditional techniques for studying cell proliferation and DNA dynamics. biosynth.com

Activity-Based Protein Profiling (ABPP) with this compound Analogs

While specific activity-based protein profiling (ABPP) studies employing azido-functionalized analogs of Islet Amyloid Polypeptide (IAPP), referred to as "this compound," are not extensively documented in publicly available research, the principles of ABPP and the use of chemical probes are highly relevant to studying the mechanisms of IAPP aggregation. ABPP is a chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. Although IAPP is not an enzyme, the concept of using bespoke chemical probes to investigate its aggregation process is an active area of research.

In this context, researchers have developed fluorescent probes to detect and monitor the aggregation of IAPP. For instance, a series of flavonoid derivatives have been designed for the enhanced detection of IAPP fibrils. These probes exhibit a "turn-on" fluorescence response upon binding to fibrillar IAPP. Two notable examples, F4 and MF1, have demonstrated a binding affinity for IAPP fibrils that is over 10-fold greater than the commonly used Thioflavin T (ThT) dye. researchgate.net These probes have been successfully used to visualize IAPP aggregates in pancreatic β-cells and in tissue sections from zebrafish models. researchgate.net A key feature of these probes is the reduction in their fluorescence when IAPP monomers are incubated with aggregation inhibitors, indicating the disassembly of fibrils. researchgate.net This demonstrates the utility of chemical probes in high-throughput screening for potential therapeutic agents that can inhibit IAPP aggregation.

The design of such probes often involves modifications to enhance their binding affinity and spectroscopic properties. For example, the flavonoid-based probes F4 and MF1 feature a methoxy (B1213986) substitution at the C7 position and various amines at the C4 position, which contribute to their enhanced performance compared to ThT. researchgate.net

ProbeFold-change in Fluorescence Intensity (vs. buffer)Fold-change in Fluorescence Intensity (vs. IAPP monomer)
F4 > 25> 15
MF1 > 20> 10
ThT ~ 5~ 2.5

Investigation of Mycobacterial Glycolipid Biosynthesis with Azido Inositol (B14025) Probes

The investigation of mycobacterial glycolipid biosynthesis has been significantly advanced by the development of azido inositol (InoAz) probes. nih.govnih.govacs.orgfigshare.com Inositol is a fundamental component of key glycolipids in the mycobacterial cell envelope, including phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM). nih.govnih.govacs.orgfigshare.com These molecules are crucial for the physiology and pathogenesis of mycobacteria.

Synthetic azido inositol analogs serve as metabolic labeling probes that can be incorporated into these glycolipids in living mycobacteria. nih.govnih.gov Specifically, 5-position-substituted inositol analogs, such as 5-InoAz, have been shown to be effectively incorporated into the early stages of PIM biosynthesis, as well as into LM and LAM in the model organism Mycobacterium smegmatis. nih.gov

The azide group on the inositol probe provides a bioorthogonal handle for subsequent chemical modifications. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, reporter molecules such as fluorophores or biotin can be attached to the labeled glycolipids. nih.gov This enables researchers to visualize the localization of these molecules within the cell, track their transport, and study their dynamics.

The application of InoAz probes has led to significant discoveries. For example, by using a 5-InoAz probe, researchers were able to identify a previously unknown ABC transporter for inositol import in M. smegmatis. nih.gov This discovery was facilitated by evolving a strain of M. smegmatis that could efficiently utilize 5-InoAz as its sole inositol source. acs.org This highlights the utility of these chemical probes not only for labeling and visualization but also as tools for genetic and metabolic discovery.

Azido Inositol ProbeLabeled GlycolipidsKey Research Finding
5-InoAz PIMs, LM, LAMIdentification of an inositol importer in M. smegmatis. nih.gov

Conformational Restriction and Stabilization of Biomolecules

Side Chain-to-Side Chain Stapling via Azide-Alkyne Cycloaddition in Peptide Research (e.g., IAPP)

Side chain-to-side chain stapling is a powerful technique to constrain the conformation of peptides and enhance their biological properties. In the context of IAPP research, this has been achieved through the intramolecular azide-alkyne cycloaddition, a form of "click chemistry." acs.orgnih.govresearchgate.net This method involves introducing two unnatural amino acids into the peptide sequence: one containing an azide functional group and the other an alkyne. nih.govresearchgate.net The subsequent copper(I)-catalyzed reaction between the azide and alkyne forms a stable triazole bridge, effectively "stapling" the peptide's side chains. acs.orgnih.govresearchgate.net

This conformational constraint is particularly useful for studying the structure-function relationship of IAPP. In solution, IAPP is predominantly a random coil, but it is believed to adopt an α-helical conformation to activate its cognate G protein-coupled receptors. acs.org This helical intermediate is also thought to be a critical step in its aggregation into amyloid fibrils. By stapling the peptide at specific positions, researchers can lock it into an α-helical conformation.

A recent study demonstrated the successful application of this technique to IAPP. acs.org By introducing an (i, i+4) intramolecular macrocyclization, where the staple connects the amino acid at position 'i' to the one at 'i+4', the researchers were able to constrain IAPP into an α-helix. This approach allows for a systematic investigation of how helical folding influences both the physiological function and the pathological aggregation of IAPP. acs.org The resulting stapled IAPP analogs showed moderate to high potency towards their receptors, indicating that the helical conformation is indeed important for biological activity. acs.org

Stapling MethodPeptidePurpose
Azide-Alkyne CycloadditionIAPPTo constrain the peptide into an α-helical conformation for functional and aggregation studies. acs.org

Modulation of Peptide Aggregation and Fibrillation Processes

A significant outcome of side chain-to-side chain stapling of IAPP is the profound modulation of its aggregation and fibrillation processes. acs.org The aggregation of IAPP into amyloid fibrils is a hallmark of type 2 diabetes and is associated with pancreatic β-cell toxicity. acs.org By constraining IAPP into an α-helical conformation, the stapling process effectively inhibits its self-assembly into amyloid fibrils. acs.org

The stapled IAPP analogs not only resist aggregation themselves but can also interfere with the aggregation of unmodified IAPP. acs.org These helical derivatives have been shown to slow down the self-assembly of wild-type IAPP, suggesting they can act as inhibitors of amyloid formation. acs.org The site of the macrocyclization is critical, as it influences the peptide's ability to interact with and disrupt lipid bilayers and cell membranes, which are key events in IAPP-induced cytotoxicity. acs.org Consequently, site-specific stapling can reduce or even completely abolish the toxicity associated with IAPP aggregation. acs.org

This approach of using conformational constraints to prevent pathogenic protein aggregation is a promising therapeutic strategy. By stabilizing a non-aggregating, functionally active conformation, peptide stapling offers a way to decouple the beneficial hormonal activity of IAPP from its detrimental amyloidogenic properties. acs.org

IAPP AnalogEffect on AggregationEffect on Cytotoxicity
Stapled IAPP (i, i+4)Inhibited aggregation of itself and slowed aggregation of unmodified IAPP. acs.orgReduced or fully inhibited cytotoxicity. acs.org

Mechanistic Studies of Azido Ipapp and Azide Reactivity

Reaction Kinetics and Efficiency in Bioorthogonal Environments

The efficiency and kinetics of azide-based reactions are critical for their utility in bioorthogonal environments. Two prominent azide-based bioorthogonal reactions are the Staudinger ligation and azide-alkyne cycloaddition (often referred to as "click chemistry"). stanford.edunih.govucsd.edu

The Staudinger ligation , one of the earliest bioorthogonal reactions, involves the reaction between an azide (B81097) and a triphenylphosphine (B44618) to form a selective amide bond linkage. nih.gov This reaction is compatible with physiological pH, room temperature, and aqueous solutions, making it suitable for biological environments. nih.gov Azides act as soft electrophiles, preferentially reacting with soft nucleophiles like triphenylphosphine over the hard nucleophiles typically found in biological systems. nih.gov Despite its advantages, the Staudinger ligation is characterized by relatively slow reaction kinetics, with a reported second-order rate constant of 0.0020 M⁻¹S⁻¹. nih.gov

In contrast, azide-alkyne cycloaddition (AAC) reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offer significantly faster reaction rates. nih.govucsd.edu However, the presence of copper can be toxic to living systems, leading to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) , also known as copper-free click chemistry. stanford.eduucsd.edunobelprize.org SPAAC utilizes strained alkynes (e.g., difluorinated cyclooctyne (B158145) (DIFO) or biarylazacyclooctynone (BARAC)) that react with azides without the need for a copper catalyst, thereby improving biocompatibility and reaction rates in biological settings. ucsd.edunobelprize.org

While specific kinetic data for Azido-IPAPP in bioorthogonal reactions is not extensively detailed in general literature, its azide moiety would participate in these reactions according to the principles governing general azide reactivity. The choice of bioorthogonal partner (e.g., phosphine (B1218219) vs. strained alkyne) would dictate the observed reaction rate and efficiency in a given biological system.

Substituent Effects on Azide Reactivity

The reactivity of the azide group can be significantly influenced by the electronic and steric properties of the substituents attached to the molecule. These substituent effects play a crucial role in optimizing azide-based reactions for specific applications, particularly in bioorthogonal chemistry.

Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the terminal nitrogen of the azide, thereby enhancing its reactivity towards nucleophilic partners, such as strained alkynes in SPAAC reactions. Conversely, electron-donating groups (EDGs) tend to decrease azide reactivity. For instance, the presence of electronegative atoms or groups near the azide can polarize the N₃ moiety, facilitating its interaction with reaction partners.

Steric Effects: Steric hindrance around the azide group can impede the approach of the reaction partner, leading to slower reaction rates. Bulky substituents adjacent to the azide can create a crowded environment, increasing the activation energy required for the reaction to proceed. Therefore, for efficient bioorthogonal labeling, azides are often incorporated into molecules in positions that minimize steric clashes, allowing for unhindered access by the bioorthogonal probe.

Photochemical Reactivity of Azide Moieties in Probing Applications

Azide moieties exhibit significant photochemical reactivity, making them valuable tools in various probing applications, particularly in photoaffinity labeling. Upon irradiation with ultraviolet (UV) light, azides can undergo photolysis to generate highly reactive nitrenes. These nitrenes are electrophilic species that can rapidly insert into C-H, N-H, and O-H bonds or undergo cycloaddition reactions with unsaturated systems, forming covalent bonds with nearby biomolecules. This light-induced reactivity allows for the spatial and temporal control of labeling.

In probing applications, a molecule containing an azide group (a photoaffinity probe) is introduced into a biological system. Upon photoactivation, the azide generates a nitrene that covalently labels interacting biomolecules, such as proteins, nucleic acids, or lipids, that are in close proximity to the probe at the moment of irradiation. This "snapshot" of molecular interactions is highly valuable for identifying binding partners, active sites, or transient complexes.

For this compound, its azido (B1232118) group could theoretically be exploited for photoaffinity labeling studies to identify its direct binding partners or molecules in its immediate microenvironment within cells or tissues, especially given its ability to localize in the brain. nih.gov This approach would complement traditional binding assays by providing direct covalent labeling information.

Computational Chemistry and Molecular Modeling of Azido Ipapp

Molecular Dynamics (MD) Simulations of Azido-Containing Probes

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of biomolecules. However, the accuracy of these simulations is fundamentally limited by the quality of the force field parameters used to describe the molecular system. nih.gov Since the azido (B1232118) group is not a standard residue in most biomolecular force fields, its incorporation into probes for studying systems like IAPP necessitates the development and validation of specific parameters.

Researchers have successfully developed parameters for both aromatic and aliphatic azido groups for compatibility with the Generalized Amber Force Field (GAFF). nih.gov This process involves using quantum mechanics to calculate the properties of model systems, such as azidobenzene (B1194522) and azidoethane, to derive the necessary force constants, equilibrium bond lengths, angles, and partial charges. nih.gov These parameters are then validated through geometry optimization and MD simulations. nih.gov

Once parameterized, the azido group can be incorporated into peptides like IAPP for simulation. Studies have shown that the azido group can serve as a minimally invasive structural probe. nih.gov For instance, MD simulations of Amyloid β-peptide (Aβ), a system with similarities to IAPP, demonstrated that the structural fluctuations of the peptide and its self-assembly process were quite similar with or without the azido substitution. nih.gov This suggests that the azido group does not introduce significant disturbances to the polypeptide's structural dynamics, validating its use as a reliable reporter in computational studies. nih.gov

Table 1: Typical Parameters for an MD Simulation of an Azido-Containing Probe
ParameterDescriptionExample Value/MethodReference
Force FieldSet of equations and associated constants used to describe the potential energy of the system.Generalized Amber Force Field (GAFF) nih.gov
Long-range ElectrostaticsMethod to calculate electrostatic interactions between distant atoms efficiently.Particle Mesh Ewald (PME) nih.gov
Equilibration TimeDuration of simulation to allow the system to reach a stable state before data collection.200 ps nih.gov
TemperatureThe temperature at which the simulation is run, maintained by a thermostat.300 K nih.gov

Quantum Mechanics and Density Functional Theory (DFT) Calculations

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide the theoretical foundation for parameterizing the azido group for classical MD simulations. nih.govcuny.edu DFT is a computational method that uses the principles of quantum mechanics to investigate the electronic structure of many-body systems, offering a favorable balance between accuracy and computational cost. youtube.com

For azido-containing molecules, DFT calculations are used to determine key molecular properties. The B3LYP functional combined with a 6-311G(d) basis set, for example, has been used to calculate the equilibrium geometry and force constants for the N1-N2 and N2-N3 bonds and the N1-N2-N3 angle of the azido group. nih.gov These calculations show that the geometry and force characteristics are largely independent of whether the substituent is aliphatic or aromatic. nih.gov DFT is also crucial for determining the partial atomic charges, which are vital for accurately modeling electrostatic interactions. The high internal charges observed in the nitrogen atoms of the azido group are consistent with its known resonance structures. nih.gov

Beyond parameterization, DFT is used to predict a wide range of properties for azide-functionalized compounds, including thermochemical data such as enthalpies of formation. dtic.mil These computational analyses provide fundamental insights that are essential for both interpreting experimental results and building accurate models for larger-scale simulations. cuny.edu

Table 2: DFT-Calculated Geometric Parameters for Azido Groups
ParameterSystemCalculated Value (B3LYP/6-311+G(d))Reference
Bond Length (N1-N2)Aromatic Azide (B81097)~1.25 Å nih.gov
Bond Length (N2-N3)Aromatic Azide~1.15 Å nih.gov
Angle (N1-N2-N3)Aromatic Azide~172.6° nih.gov
Bond Length (N1-N2)Aliphatic Azide~1.25 Å nih.gov
Bond Length (N2-N3)Aliphatic Azide~1.15 Å nih.gov
Angle (N1-N2-N3)Aliphatic Azide~172.5° nih.gov

Modeling Azido Group Interactions and Reactivity

Understanding the non-covalent interactions of the azido group is critical for predicting how an Azido-IPAPP probe will engage with its environment and potential binding partners. Computational studies have systematically investigated the nature and strength of these interactions.

The azido group can participate in various intermolecular contacts, including weakly stabilizing azido-azido interactions. rsc.orgrsc.org These interactions are topology-dependent, with interaction energies ranging from -0.1 to -1.1 kcal/mol. rsc.org Energy decomposition analysis reveals that these attractive forces are primarily driven by London dispersion forces, which can be four to thirteen times stronger than orbital or electrostatic contributions. rsc.org

Furthermore, the azido group can engage in significant non-covalent interactions with pnictogen, chalcogen, and halogen atoms. nih.gov A computational study of 44 model systems found that these interactions lead to association energies between -1.00 and -5.5 kcal/mol. nih.gov The strength of these interactions is influenced by electrostatics; for instance, as the electronegativity difference increases between an oxygen atom and a central pnictogen atom, the association energy with the azide also increases. nih.gov These findings demonstrate the azido group's capacity for a rich supramolecular chemistry, guided by a combination of dispersion and electrostatic forces. rsc.org

Table 3: Computationally Modeled Interactions Involving the Azido Group
Interaction TypeInteraction Energy Range (kcal/mol)Primary Driving ForceReference
Azido···Azido-0.1 to -1.1Dispersion rsc.org
Azido···Pnictogen-1.0 to -5.5Electrostatics & Dispersion nih.gov
Azido···Chalcogen-1.0 to -5.5Electrostatics & Dispersion nih.gov
Azido···Halogen-1.0 to -5.5Electrostatics & Dispersion nih.gov

In Silico Prediction of Molecular Interactions

In silico methods are powerful tools for predicting and analyzing the molecular interactions of probes like this compound with their biological targets. nih.gov These computational techniques, which include molecular docking and virtual screening, are essential for identifying potential binding sites and estimating the strength of interactions. researchgate.netmdpi.com

Molecular docking, for example, can predict the preferred orientation of a ligand (the azido-probe) when bound to a receptor to form a stable complex. mdpi.com This method calculates a theoretical binding energy, often expressed in kcal/mol, which serves as an estimate of binding affinity. mdpi.com For instance, in silico studies of peptide inhibitors of IAPP aggregation have used MD simulations to identify critical contacts with specific residues, such as Phe23, that are key to disrupting oligomer formation. vt.edu

These computational approaches allow for the high-throughput screening of potential interaction partners and the rational design of probes with enhanced binding properties. semanticscholar.org By simulating the interaction at an atomic level, researchers can gain a detailed understanding of the specific hydrogen bonds and hydrophobic contacts that stabilize the complex, providing a theoretical basis for experimental investigations. mdpi.com

Table 4: Overview of In Silico Methods for Predicting Molecular Interactions
MethodPrimary ApplicationKey OutputReference
Molecular DockingPredicting the binding pose of a small molecule in the active site of a protein.Binding energy (e.g., kcal/mol), interaction pose. mdpi.commdpi.com
Virtual Ligand ScreeningScreening large libraries of compounds to identify potential binders to a target.Ranked list of potential "hit" compounds. nih.govresearchgate.net
Protein-Protein DockingPredicting the structure of a complex formed by two or more proteins.3D structure of the protein complex. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior and stability of a ligand-protein complex over time.Conformational changes, interaction stability, free energy of binding. vt.edu

Structure Activity Relationship Sar Investigations of Azido Ipapp Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In the context of Azido-IPAPP analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and in providing insights into the structural features that govern their mechanism of action.

QSAR models are developed by correlating variations in the physicochemical properties of the analogs with their observed biological activities. These properties, known as molecular descriptors, can include electronic, steric, and hydrophobic parameters. For a series of this compound analogs, a typical QSAR study would involve the following steps:

Data Set Compilation : A series of this compound analogs with a range of biological activities is synthesized and tested.

Descriptor Calculation : For each analog, a variety of molecular descriptors are calculated using computational chemistry software.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical model that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 0.8 * Dipole - 1.2

This equation suggests that the biological activity (in terms of IC50) is positively correlated with the lipophilicity (LogP) and dipole moment, while being negatively correlated with the polar surface area (PSA). Such a model provides a quantitative framework for designing new analogs with potentially improved activity.

Table 1: Hypothetical QSAR Data for a Series of this compound Analogs

AnalogLogPPSA (Ų)Dipole (Debye)Experimental IC50 (nM)Predicted IC50 (nM)
1 2.560.33.1150145
2 3.155.13.58085
3 2.865.82.9200210
4 3.550.24.04550
5 2.270.52.7250260

Impact of Azido (B1232118) Group Positioning on Molecular Functionality

The azido group is a critical pharmacophore in many biologically active molecules due to its unique electronic and steric properties. The position of the azido group within the this compound scaffold can have a profound impact on its molecular functionality, including its binding affinity to the target protein and its metabolic stability.

Table 2: Influence of Azido Group Position on the Biological Activity of Hypothetical this compound Analogs

AnalogPosition of Azido GroupTarget Binding Affinity (Ki, nM)
6a Para-position on Phenyl Ring50
6b Meta-position on Phenyl Ring150
6c Ortho-position on Phenyl Ring500
6d Terminal on Alkyl Chain25

The data in Table 2 illustrates that the placement of the azido group is a key determinant of biological activity. A terminal position on an alkyl chain (Analog 6d) appears to be the most favorable for target binding in this hypothetical series.

Influence of Chemical Substituents on Biological Activity

Beyond the azido group, the introduction of other chemical substituents at various positions on the this compound scaffold allows for the fine-tuning of its pharmacological profile. The nature of these substituents can affect the molecule's electronics, lipophilicity, and steric profile, all of which can influence its interaction with the biological target.

For example, the introduction of electron-withdrawing groups, such as halogens, on an aromatic ring can alter the electronic distribution of the molecule and potentially enhance pi-stacking interactions with aromatic residues in the binding site. Conversely, the addition of bulky alkyl groups can provide beneficial steric interactions or, alternatively, lead to steric clashes that reduce binding affinity. The strategic placement of hydrogen bond donors and acceptors can also lead to the formation of new, favorable interactions with the target.

Table 3: Effect of Various Substituents on the Biological Activity of a Hypothetical this compound Analog

AnalogSubstituent at R1Substituent at R2Biological Activity (EC50, µM)
7a HH10.5
7b ClH5.2
7c OCH3H8.9
7d HCH312.1
7e ClCH33.8

This table demonstrates how different substituents can modulate the biological activity. The presence of a chlorine atom at the R1 position (an electron-withdrawing group) consistently improves activity, while a methyl group at the R2 position has a less pronounced effect.

Inductive Logic Programming (ILP) for SAR Discovery

Inductive Logic Programming (ILP) is a subfield of artificial intelligence that uses logic programming as a uniform representation for examples, background knowledge, and hypotheses. arxiv.orgjair.org In the context of SAR, ILP can be a powerful tool for discovering complex, human-readable rules that describe the relationship between chemical structure and biological activity.

Unlike traditional QSAR methods that produce a mathematical equation, ILP can generate rules that are more intuitive for medicinal chemists to interpret. For instance, an ILP system might learn a rule such as:

active(Molecule) :- has(Molecule, azido_group), has(Molecule, aromatic_ring), not has(Molecule, bulky_substituent_at_R3).

This rule indicates that a molecule is likely to be active if it contains an azido group and an aromatic ring, but does not have a bulky substituent at a specific position (R3). This type of qualitative rule can provide valuable guidance in the design of new compounds. ILP systems can analyze complex datasets of active and inactive compounds to identify the key structural features that discriminate between the two classes. researchgate.net

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Azide (B81097) Detection

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For azide-containing compounds, the azide group (-N₃) exhibits a highly distinctive antisymmetric stretching vibration. This vibration typically appears as a strong, sharp absorption band in the region of approximately 2100 cm⁻¹ to 2160 cm⁻¹ in the infrared spectrum. chemrxiv.orgnih.govnih.govacs.org

The azide group is particularly attractive as a vibrational probe due to its high extinction coefficient, which is often 2-4 times larger than that of nitriles, making it easily detectable even at biologically relevant concentrations. chemrxiv.orgnih.gov The exact position and profile of the azide absorption band can be sensitive to its immediate chemical and electrostatic environment, including hydrogen bonding and solvent polarity, which can cause shifts in the spectral position and changes in line shape. chemrxiv.orgnih.govacs.org For instance, a red-shift in the azide stretching frequency can be observed when moving from water to aprotic solvents like THF or DMSO. nih.gov In some cases, the azide IR absorbance band may display a complex profile, potentially due to accidental Fermi resonance. nih.govd-nb.info

The presence of the azide stretch in the FTIR spectrum of Azido-ipapp would serve as a clear indicator of the successful incorporation of the azide moiety into the molecule.

Table 1: Typical FTIR Absorption Ranges for Azide Group

Functional GroupVibration TypeWavenumber Range (cm⁻¹)Intensity
Azide (-N₃)Antisymmetric Stretch2100 - 2160Strong, Sharp
Azide (-N₃)Symmetric Stretch~1350Variable
Fe-N₃ (Metal-Azide)Stretch~360 - 400Variable

Note: The exact position can vary based on the molecular environment and conjugation. chemrxiv.orgacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the different types of hydrogen atoms present in this compound, their chemical environments, and their connectivity based on spin-spin coupling patterns. Protons on the piperazine (B1678402) ring, the ethyl linker, and the substituted phenyl rings (iodo-azidophenyl and trifluoromethylphenyl) would exhibit distinct chemical shifts and coupling constants, allowing for the assignment of specific proton environments. For instance, aromatic protons would typically appear in the δ 6.5-8.5 ppm range, while aliphatic protons on the ethyl linker and piperazine ring would resonate in the δ 1.0-4.0 ppm range. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon backbone of this compound. Each unique carbon environment would give a distinct signal, with chemical shifts varying based on hybridization, attached electronegative atoms, and aromaticity. The carbons of the trifluoromethyl group (-CF₃) would be particularly distinctive due to the strong electronegativity of fluorine and potential coupling with the fluorine nuclei. rsc.org

¹⁴N and ¹⁵N NMR Spectroscopy: While less common for routine organic compound characterization, nitrogen NMR (¹⁴N or ¹⁵N) can be highly informative for azide-containing compounds. The azide group (-N=N⁺=N⁻) consists of three nitrogen atoms that are chemically non-equivalent, giving rise to distinct signals. For example, in sodium azide, the two external nitrogen atoms resonate around 50 ppm, and the central nitrogen atom resonates around 200 ppm in ¹⁴N NMR spectra. mdpi.comrsc.orgresearchgate.net This distinct pattern can confirm the presence and integrity of the azide moiety.

Table 2: Expected NMR Spectroscopic Features for this compound (General Ranges)

NucleusChemical Shift Range (ppm)Characteristic Features
¹HAromatic Protons: 6.5-8.5Multiplets, integration reflects proton count.
Aliphatic Protons: 1.0-4.0Complex multiplets, coupling to adjacent protons.
¹³CAromatic Carbons: 110-160Distinct signals for each unique carbon.
Aliphatic Carbons: 20-70Distinct signals, influenced by electronegative atoms.
-CF₃ Carbons: ~120-130 (quartet)Characteristic quartet due to C-F coupling.
¹⁴NTerminal Azide Nitrogens: ~50Broad signals, sensitive to environment. mdpi.comrsc.orgresearchgate.net
Central Azide Nitrogen: ~200Broad signal, sensitive to environment. mdpi.comrsc.orgresearchgate.net

Note: Specific chemical shifts and coupling patterns would require detailed analysis of the actual spectrum and comparison with known compounds.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways.

Molecular Ion Peak: The most crucial information from MS is the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ depending on ionization mode), which directly corresponds to the molecular weight of this compound (C₁₉H₁₉F₃IN₅). nih.gov This confirms the compound's identity and purity.

Fragmentation Patterns: Electron ionization mass spectrometry (EIMS) or electrospray ionization mass spectrometry (ESI-MS) can induce fragmentation, yielding a unique pattern of daughter ions. researchgate.netresearchgate.netnih.gov For aryl azides, a common fragmentation pathway involves the expulsion of molecular nitrogen (N₂), leading to the formation of a nitrene intermediate or subsequent rearrangement products. researchgate.netresearchgate.net This characteristic loss of 28 Da (mass of N₂) from the molecular ion or a fragment ion is a strong indicator of the azide group. Other fragmentation pathways would be influenced by the presence of the iodine atom, the trifluoromethyl group, and the piperazine ring, providing further structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact elemental composition, which is critical for confirming the molecular formula of this compound (C₁₉H₁₉F₃IN₅). rsc.org

Table 3: Expected Mass Spectrometry Features for this compound

FeatureDescriptionSignificance
Molecular Ion ([M]⁺ or [M+H]⁺)Corresponds to the exact molecular weight of C₁₉H₁₉F₃IN₅.Confirms molecular formula and identity.
Loss of N₂ (-28 Da)Characteristic fragmentation of the azide group.Confirms presence of azide moiety.
Isotopic PatternDistinctive patterns for Iodine (I) and Fluorine (F).Confirms presence and number of I and F atoms.
Other FragmentsIons corresponding to parts of the piperazine, ethyl linker, and aryl rings.Provides structural connectivity information.

Integration of Spectroscopic Data with Computational Methods

Integrating experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT) calculations, significantly enhances the understanding of this compound's structure and properties. nih.govresearchgate.netchemrxiv.orgnih.gov

Predicting Spectroscopic Parameters: Computational chemistry can predict vibrational frequencies (for FTIR), chemical shifts (for NMR), and fragmentation pathways (for MS) based on a proposed molecular structure. nih.govresearchgate.netchemrxiv.org Comparing these predicted values with experimental data allows for the validation of the hypothesized structure and refinement of structural details. For instance, DFT calculations can support the interpretation of complex azide IR absorption profiles, especially those influenced by Fermi resonance or solvent interactions. nih.govd-nb.info

Understanding Electronic Structure: DFT calculations can provide insights into the electronic distribution within the azide group and its interactions with other parts of the molecule, including the influence of substituents on bond lengths and angles. nih.govchemrxiv.orgnih.gov This is particularly relevant for understanding the reactivity and stability of the azide moiety.

Conformational Analysis: For flexible molecules like this compound with its piperazine ring and ethyl linker, computational methods can explore different low-energy conformers and predict how these conformations might influence spectroscopic signatures. researchgate.netmdpi.com

Elucidating Reaction Mechanisms: While not directly related to characterization, computational methods combined with spectroscopic data can elucidate reaction mechanisms involving the azide group, such as its decomposition or participation in click chemistry reactions. researchgate.netchemrxiv.org

The synergistic application of FTIR, NMR, and MS, corroborated by computational modeling, provides a robust framework for the comprehensive structural and electronic characterization of this compound.

Target Identification and Validation Methodologies Utilizing Azido Ipapp

Chemical Probe Development for Target Engagement

The successful application of Azido-IPAPP in target identification hinges on its design as a chemical probe. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of this compound involves the strategic incorporation of an azide (B81097) (N₃) group into the core structure of a parent molecule, which is known to have a certain biological activity.

The azide group serves as a bioorthogonal handle. This means it is chemically inert to the vast array of functional groups present in a biological environment but can be made to react specifically with a partner group—typically an alkyne—through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). inrae.fr This specific reactivity allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, after the probe has bound to its target proteins.

A crucial aspect of probe development is ensuring that the addition of the azido (B1232118) group does not significantly alter the pharmacological properties of the parent molecule. The probe must retain its affinity and selectivity for its intended biological targets to provide meaningful data. Therefore, the position of the azido group is carefully selected to minimize steric hindrance and disruption of key binding interactions. The resulting this compound probe can then engage its targets within a native biological context, such as in living cells or cell lysates.

Proteomics-Based Approaches for Target Identification

Once a functional this compound probe is developed, proteomics-based methods are employed to identify its interacting proteins on a global scale. A primary technique in this area is Activity-Based Protein Profiling (ABPP). The general workflow for identifying targets of this compound using an ABPP approach is as follows:

Incubation: The this compound probe is incubated with a complex proteome, such as a cell lysate or intact cells. The probe binds to its specific protein targets.

Covalent Linkage (if applicable): If this compound is designed as a photoaffinity probe, the sample is irradiated with UV light. This activates the azide group (or another photosensitive group) to form a highly reactive nitrene, which then forms a covalent bond with the nearest amino acid residues of the target protein. This permanently links the probe to its target.

Click Chemistry: A reporter tag containing an alkyne group (e.g., biotin-alkyne or a fluorescent-alkyne) is added to the mixture. A click reaction is initiated, which selectively attaches the reporter tag to the azido group on the this compound probe that is now bound to its target proteins. nih.gov

Enrichment: If a biotin tag was used, the protein mixture is passed over an avidin (B1170675) or streptavidin affinity column. The high affinity between biotin and streptavidin allows for the selective capture and enrichment of the probe-bound proteins, while unbound proteins are washed away.

Mass Spectrometry: The enriched proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, which are then sequenced.

Data Analysis: The peptide sequences are matched to a protein database to identify the proteins that were captured by the this compound probe.

This methodology allows for the identification of a wide range of potential protein targets. The results are often presented in a table format, listing the identified proteins and the confidence of their identification.

Table 1: Hypothetical List of Potential Protein Targets for this compound Identified by Proteomics

Protein IDProtein NameGene NamePeptide CountScore
P08684Glucocorticoid receptorNR3C115250
P10275Androgen receptorAR12210
Q9Y243Cytochrome P450 3A4CYP3A49155
P04150Carbonic anhydrase 2CA27130
P6225814-3-3 protein beta/alphaYWHAB598

Application in Ligand-Receptor Binding Studies

This compound is also highly valuable for detailed studies of ligand-receptor interactions. When designed as a photoaffinity label, it can be used to irreversibly bind to its receptor, allowing for the identification and characterization of the ligand-binding subunit.

In a typical experiment, a radiolabeled or fluorescently tagged version of this compound is incubated with cells or membranes expressing the receptor of interest. Upon UV irradiation, the probe covalently attaches to the receptor's binding pocket. The labeled receptor can then be visualized by autoradiography or fluorescence imaging after separation by SDS-PAGE.

These studies can confirm direct binding to a suspected target and can also be used in competition experiments to determine the binding affinities of other non-probe molecules. For instance, pre-incubating the receptor with a non-azido-containing competitor drug should prevent the binding of this compound, leading to a reduced signal. This confirms that both molecules bind to the same site. The results from such studies can be used to generate binding affinity data. For example, studies with the photoaffinity probe 2-Azido-[³²P]NAD+ have been used to characterize the structure of G-proteins. nih.gov

Table 2: Example Binding Affinity Data from Competition Assays

Competing LigandIC₅₀ (nM)Ki (nM)
Compound A157.2
Compound B8540.8
Compound C250120.1
Parent Molecule (non-azido)104.8

IC₅₀ represents the concentration of a competing ligand that displaces 50% of the specific binding of the radiolabeled probe. Ki is the inhibition constant for a drug.

Bioinformatics Analysis for Target Prioritization

Proteomics experiments often generate a long list of potential protein targets. Bioinformatics analysis is essential to prioritize this list and to distinguish genuine targets from non-specifically bound proteins. Various computational tools and databases are used to analyze the list of identified proteins.

Pathway and Gene Ontology (GO) Analysis: This involves analyzing the list of potential targets to see if they are enriched in specific biological pathways (e.g., signaling pathways, metabolic pathways) or associated with particular cellular components or molecular functions. This can provide clues about the mechanism of action of the parent compound.

Protein-Protein Interaction (PPI) Networks: The identified proteins can be mapped onto known PPI networks. This can reveal functional modules or protein complexes that are targeted by this compound. True targets are often found to be part of a network of interacting proteins that are relevant to the compound's observed biological effects.

Subcellular Localization Analysis: The predicted subcellular localization of the identified proteins is compared with the expected site of action of the compound. A match in localization provides stronger evidence for a genuine interaction.

These bioinformatics approaches help to create a ranked list of the most promising target candidates for further experimental validation.

In Vitro and Ex Vivo Models for Target Validation

The final step in the target identification process is to validate the prioritized candidates using orthogonal methods in various biological models.

In Vitro Validation: These experiments are conducted in a controlled environment outside of a living organism.

Recombinant Protein Binding: The binding of this compound to a purified recombinant version of the target protein can be confirmed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Enzyme Inhibition Assays: If the target is an enzyme, the effect of the parent compound on its activity can be measured.

Immunoprecipitation and Western Blotting: In cell lysates, an antibody against the target protein can be used to pull it down (immunoprecipitation). A subsequent Western blot using an anti-biotin antibody (if this compound was biotinylated) can confirm that the probe was bound to the target protein.

Ex Vivo Validation: These experiments are performed on tissues or cells taken from an organism and kept in an external environment.

Tissue Slices: this compound can be applied to fresh tissue slices to confirm target engagement in a more complex and physiologically relevant setting. The labeled proteins can then be identified and analyzed.

Primary Cell Cultures: Using primary cells isolated from an organism allows for the validation of the target in a cellular context that more closely resembles the in vivo situation compared to immortalized cell lines.

Successful validation in these models provides strong evidence that the identified protein is a genuine biological target of the compound of interest.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Azido-ipapp?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis methods, stability, or reactivity). Use frameworks like PICO (Population: compound class; Intervention: this compound; Comparison: analogs; Outcome: properties/behavior) to structure your question . For example: "How does the azido group in this compound influence its reactivity compared to non-azido analogs under ambient conditions?" Ensure the question is feasible (e.g., lab resources), novel (avoids redundancy), and analytical (requires data interpretation) .

Q. What are the essential components of a literature review for this compound research?

  • Methodological Answer :

Primary sources : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) for synthesis protocols, spectroscopic data, and mechanistic studies .

Critical analysis : Compare conflicting data (e.g., stability reports in polar solvents) and identify methodological differences (e.g., reaction temperatures, purity thresholds) .

Thematic organization : Group findings into categories like synthetic pathways, kinetic behavior, and applications in catalysis .
Example table for organizing literature gaps:

ThemeKey FindingsContradictions/Unresolved Issues
Solvent StabilityStable in THFDegrades in DMSO
Catalytic ActivityHigh turnover in alkylationLow selectivity in arylations

Q. How should I design a preliminary experimental protocol for this compound synthesis?

  • Methodological Answer :

  • Reagent selection : Use high-purity azide precursors and inert atmospheres to minimize side reactions (e.g., explosion risks) .
  • Control experiments : Include analogs without the azido group to isolate its effects .
  • Safety protocols : Document handling procedures for azides (e.g., PPE, waste disposal) .
  • Reproducibility : Specify equipment calibration (e.g., NMR spectrometers) and reaction monitoring (e.g., TLC intervals) .

Advanced Research Questions

Q. How can I resolve contradictions in reported thermodynamic data for this compound?

  • Methodological Answer :

Root-cause analysis : Compare experimental conditions (e.g., calorimetry vs. computational methods) .

Validation experiments : Replicate conflicting studies with standardized protocols (e.g., controlled humidity, purity assays) .

Meta-analysis : Statistically aggregate data from multiple studies to identify outliers (e.g., using Grubbs’ test) .
Example workflow:

     Literature Data Collection → Condition Mapping → Controlled Replication → Statistical Reconciliation  

Q. What strategies optimize the selectivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to predict regioselectivity under varying catalysts (e.g., Pd vs. Cu) .
  • Parameter screening : Design a factorial experiment testing temperature, solvent polarity, and catalyst loading .
  • Mechanistic probes : Incorporate isotopic labeling (e.g., ¹⁵N-azide) to track reaction pathways .
    Example table for experimental parameters:
VariableLevels TestedResponse Measured
Temperature (°C)25, 50, 80Yield (%) / Selectivity
SolventDMF, Acetonitrile, THFReaction Rate (k)

Q. How can I validate computational models predicting this compound’s photostability?

  • Methodological Answer :

  • Experimental benchmarking : Compare UV-Vis degradation profiles with TD-DFT predictions .
  • Sensitivity analysis : Vary input parameters (e.g., solvent dielectric constant) to assess model robustness .
  • Cross-validation : Use independent datasets (e.g., literature FTIR kinetics) to test generalizability .

Methodological Frameworks for Complex Scenarios

Q. What criteria ensure ethical and rigorous data management in this compound studies?

  • Methodological Answer :

  • FAIR principles : Ensure data is Findable (DOIs for datasets), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata templates) .
  • Conflict checks : Disclose funding sources and intellectual property ties in publications .
  • Archiving : Store raw spectra, chromatograms, and computational logs in institutional repositories .

Q. How do I integrate cross-disciplinary approaches (e.g., biochemistry, materials science) into this compound research?

  • Methodological Answer :

  • Collaborative frameworks : Define roles for co-investigators (e.g., synthetic chemists for synthesis, biologists for toxicity assays) .
  • Unified hypotheses : Example: "Does this compound’s electronic structure enhance its efficacy as a photosensitizer in photodynamic therapy?" .
  • Mixed-methods analysis : Combine kinetic data (chemistry) with cell viability assays (biology) .

Tables for Key Research Components

Table 1 : Checklist for this compound Experimental Design

ComponentCriteria
SafetyExplosion risk assessment, PPE protocols
ReproducibilityDetailed SOPs, equipment calibration logs
Data IntegrityRaw data archiving, outlier justification

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overlooking azide hazardsRegular safety audits, peer-review protocols
Incomplete metadataUse electronic lab notebooks with templates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.